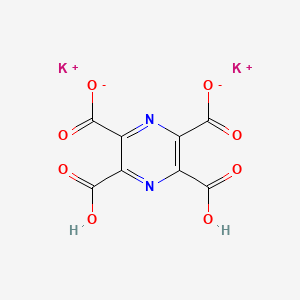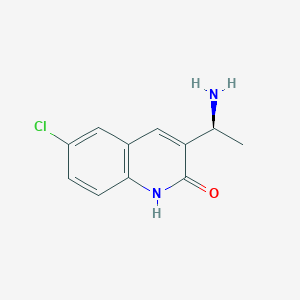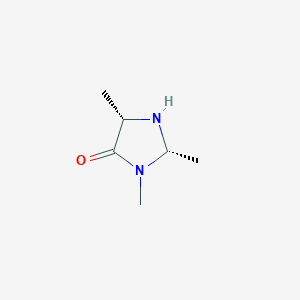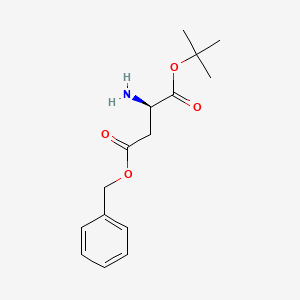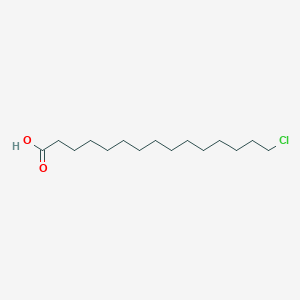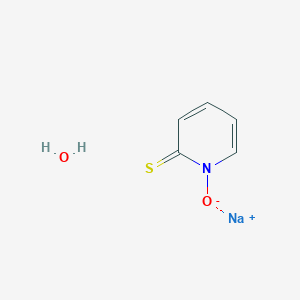![molecular formula C19H23N3O3S B15219695 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method provides high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyrazine derivatives often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,5-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
Imidazo[1,5-a]pyrazine derivatives have numerous applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as catalysts in various reactions.
Biology: Serve as probes for studying biological processes and as fluorescent markers.
Medicine: Investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of imidazo[1,5-a]pyrazine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For example, some derivatives act as kinase inhibitors, blocking the signaling pathways involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms within the ring.
Imidazo[1,2-b]pyridine: Contains a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyridine: Another closely related compound with different biological activities.
Uniqueness
Imidazo[1,5-a]pyrazine derivatives are unique due to their specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes them valuable in drug development and other scientific applications .
Propriétés
Formule moléculaire |
C19H23N3O3S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
tert-butyl 2-(1-benzothiophen-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H23N3O3S/c1-19(2,3)25-18(24)20-7-8-21-15(11-20)12-22(17(21)23)14-4-5-16-13(10-14)6-9-26-16/h4-6,9-10,15H,7-8,11-12H2,1-3H3 |
Clé InChI |
NNTMHVQFUZJFSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(C=C3)SC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


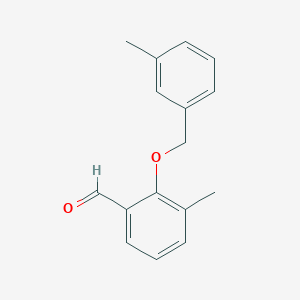


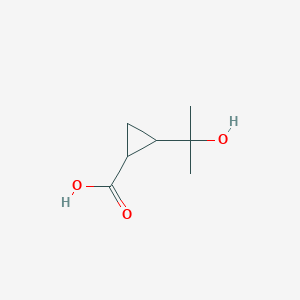
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)
